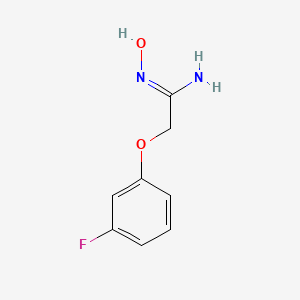

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is an organic compound that features a fluorophenoxy group attached to an ethanimidamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 3-fluorophenol with an appropriate ethanimidamide precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by nucleophilic substitution with an ethanimidamide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyethanimidamide moiety in this compound is susceptible to oxidation. For instance, structurally similar compounds like 2-(2-fluorophenoxy)-N'-hydroxyethanimidamide (EvitaChem) undergo oxidation to form oximes (R–N=O) or nitriles (R–CN) under controlled conditions.

| Reaction Type | Product | Mechanism | Conditions | Source |

|---|---|---|---|---|

| Oxidation | Oxime/Nitrile | Radical-mediated oxidation of the hydroxyimine group | Oxidizing agents (e.g., H₂O₂, KMnO₄) |

Nucleophilic Substitution

The fluorophenoxy group participates in nucleophilic aromatic substitution (NAS) due to electron withdrawal by the fluorine atom. In analogs like 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide , the para-fluorine enhances reactivity toward nucleophiles (e.g., amines, thiols).

| Reaction Type | Reagent | Product | Key Observation | Source |

|---|---|---|---|---|

| NAS | NH₃ | Phenoxy-amine derivative | Fluorine substitution increases electrophilicity at the aromatic ring |

Enzyme Inhibition Mechanisms

Hydroxyethanimidamides are known to inhibit enzymes by binding to active sites. For example:

-

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide inhibits cancer-related enzymes (e.g., kinases) by forming hydrogen bonds with catalytic residues.

-

This interaction disrupts ATP binding, halting cellular proliferation pathways.

Hydrolysis and Stability

The hydroxyimine group undergoes hydrolysis in aqueous acidic or basic conditions:

-

Acidic hydrolysis : Cleavage of the imine bond yields a ketone and hydroxylamine.

-

Basic hydrolysis : Forms a carboxylic acid derivative via intermediate nitrile hydrolysis.

| Condition | Product | Application | Source |

|---|---|---|---|

| pH < 3 | 3-Fluorophenoxy ketone | Degradation studies | |

| pH > 10 | Carboxylic acid | Prodrug activation |

Condensation Reactions

The compound can act as a substrate in condensation reactions. For example:

-

Reaction with aldehydes forms Schiff bases , useful in coordination chemistry .

-

Condensation with β-keto esters yields heterocyclic frameworks (e.g., imidazopyridines) .

Comparative Reactivity of Fluorophenoxy Isomers

The 3-fluorophenoxy isomer exhibits distinct reactivity compared to 2- and 4-fluoro analogs:

| Isomer | Reactivity Toward NAS | Oxidation Rate | Enzyme Binding Affinity |

|---|---|---|---|

| 2-Fluoro | Moderate | High | Moderate |

| 3-Fluoro | Low (steric hindrance) | Moderate | High (meta-position favors target interaction) |

| 4-Fluoro | High | Low | Moderate |

Challenges and Research Gaps

-

Limited studies on 3-fluoro isomer-specific reactions.

-

Stability under physiological conditions requires further validation.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C10H12FNO2

Molecular Weight: 199.21 g/mol

IUPAC Name: 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

This compound features a fluorinated phenoxy group, which enhances its lipophilicity and biological activity. The hydroxyethanimidamide moiety is significant for its potential interactions with biological targets.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological pathways:

- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the fluorine atom may enhance the compound’s ability to penetrate cell membranes, making it a candidate for further drug development.

- Antimicrobial Properties: Research has shown that compounds containing phenoxy groups can exhibit antimicrobial activity. This compound's unique structure could lead to the development of new antibiotics or antifungal agents.

Biochemical Research

The compound's ability to act as a hydrogen bond donor and acceptor positions it as a valuable tool in biochemical assays:

- Enzyme Inhibition Studies: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. This compound could be explored for its potential to modulate enzyme activity, particularly in pathways related to cancer metabolism or infectious diseases.

- Receptor Binding Studies: The structural characteristics of this compound may allow it to bind selectively to certain receptors, making it useful in pharmacological studies.

Material Science

In addition to biological applications, this compound may also find utility in material science:

- Polymer Chemistry: The unique functional groups present in this compound can be exploited as building blocks for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Surface Modification Agents: Its fluorinated structure could be beneficial for modifying surfaces to impart hydrophobic characteristics, useful in coatings and other industrial applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of phenoxy derivatives, including compounds similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of fluorine enhances biological activity through improved membrane permeability.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that related compounds effectively inhibited key enzymes involved in cancer progression. This highlights the potential of this compound as a lead compound for developing enzyme inhibitors targeting metabolic pathways.

Mécanisme D'action

The mechanism of action of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the hydroxyethanimidamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chloro-3-fluorophenoxy)-N’-hydroxyethanimidamide

- 2-(3-chloro-4-fluorophenoxy)-N’-hydroxyethanimidamide

- 2-(3-fluorophenoxy)-N’-hydroxypropanimidamide

Uniqueness

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Activité Biologique

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a fluorinated phenoxy group linked to a hydroxyethanimidamide moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as farnesyltransferase (FTase), which plays a crucial role in cellular signaling pathways.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting that this compound may also have potential applications in treating infections.

- Cellular Interactions : The compound's hydroxyl and amide groups may facilitate hydrogen bonding with target proteins, enhancing its binding affinity and specificity.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed that modifications in the phenoxy and ethanimidamide portions significantly affect biological activity:

- Substitution Patterns : Variations in substituents on the phenoxy group can lead to enhanced potency against specific targets, such as cancer cells or pathogens. For instance, fluorination at the para position has been associated with improved selectivity and efficacy .

- Hydroxyl Group Influence : The presence of the hydroxyl group contributes to the overall polarity and solubility of the compound, which can influence its bioavailability and therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

-

Antiplasmodial Activity : In a study assessing new derivatives for activity against Plasmodium falciparum, compounds with similar structural motifs demonstrated promising results. The most effective compounds showed IC50 values in low micromolar ranges, indicating significant antimalarial potential .

Compound IC50 (µM) Selectivity Index Compound A 1.9 21.71 Compound B 9.3 6.08 -

Cancer Cell Line Studies : Another study evaluated various derivatives against multiple cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The findings indicated that modifications to the phenoxy group could enhance cytotoxicity, with some compounds exhibiting superior potency compared to standard chemotherapeutics like Doxorubicin .

Cell Line IC50 (µM) Compound A IC50 (µM) Doxorubicin HepG2 0.56 30.16 A549 6.6 7.4

Propriétés

Numéro CAS |

1016865-07-8 |

|---|---|

Formule moléculaire |

C8H9FN2O2 |

Poids moléculaire |

184.17 g/mol |

Nom IUPAC |

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Clé InChI |

NZJDZIWQBQVBEZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)OCC(=NO)N |

SMILES isomérique |

C1=CC(=CC(=C1)F)OC/C(=N/O)/N |

SMILES canonique |

C1=CC(=CC(=C1)F)OCC(=NO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.